N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic carboxamide featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, a pyrazole ring with ethyl and methyl substituents, and a tetrahydrofuran (oxolane) methyl group.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-5-25-15(11-13(2)23-25)20(26)24(12-14-7-6-10-29-14)21-22-18-16(27-3)8-9-17(28-4)19(18)30-21/h8-9,11,14H,5-7,10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKHSSNITJGXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. The starting materials often include 4,7-dimethoxybenzo[d]thiazole, ethyl pyrazole, and tetrahydrofuran derivatives. The synthetic route may involve:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This step often involves the condensation of hydrazine derivatives with 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole rings with the tetrahydrofuran moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The benzothiazole and pyrazole rings are known to interact with biological macromolecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
Pyrazole-Carboximidamide Derivatives ()
Compounds such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 1) and 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 3) share a dihydropyrazole-carboximidamide backbone. Unlike the target compound’s carboxamide group, carboximidamides feature an additional imine (NH) group, which may alter hydrogen-bonding interactions in biological systems. Substituents like methoxy, chloro, or bromo groups on aryl rings influence electronic properties and steric bulk, with methoxy groups generally enhancing solubility .
Thiazolidinone-Pyrazole Hybrids ()
Compounds such as 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones integrate thiazolidinone and pyrazole moieties. The thiazolidinone ring introduces a sulfur atom and ketone group, contrasting with the benzothiazole core of the target compound. These hybrids are often associated with antimicrobial activity due to thioxo groups disrupting microbial enzymes .
Substituent-Based Comparison
Critical Analysis of Divergences
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances solubility and reactivity, making it a candidate for various pharmacological applications.
Structural Formula
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit antimicrobial activity. This compound has shown promising results against various bacterial strains due to its ability to disrupt microbial cell membranes and inhibit growth factors.
Antioxidant Activity
The compound also demonstrates antioxidant properties. Studies have shown that it can modulate oxidative stress by reducing reactive oxygen species (ROS) levels in cellular systems. This suggests potential therapeutic applications in conditions characterized by oxidative damage.
Anti-cancer Activity
Preliminary studies suggest that this compound possesses significant anti-cancer properties. It appears to inhibit specific enzymes and signaling pathways involved in cancer proliferation and survival. For instance, molecular docking studies have indicated effective binding to protein receptors associated with tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of microbial cell membranes | |
| Antioxidant | Reduction of ROS levels | |
| Anti-cancer | Inhibition of cancer-related signaling pathways |
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation.
- Protein Interaction : It interacts with various protein receptors, modulating their activity and leading to altered cellular responses.
- Oxidative Stress Modulation : By reducing ROS levels, it mitigates oxidative damage in cells.
Study on Anticancer Effects
A study investigated the anticancer effects of similar benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells with IC50 values considerably lower than standard chemotherapeutics like cisplatin .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits cholinesterase enzymes (hAChE and hBChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Q & A
Q. What are the typical synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions starting from benzothiazole and pyrazole precursors. Key steps include:
- Nucleophilic substitution to attach the oxolan-2-ylmethyl group to the pyrazole core (using K₂CO₃ as a base in DMF at room temperature) .
- Coupling reactions between functionalized benzothiazole and pyrazole intermediates, often catalyzed by triethylamine or similar bases in solvents like ethanol or THF .
- Methoxy group introduction via alkylation or demethylation-protection strategies under controlled pH and temperature .
Critical factors : Solvent polarity (e.g., DMF enhances nucleophilicity), reaction time (overlong steps risk side-product formation), and catalyst selection (e.g., LiAlH₄ for reductions) .
Q. What analytical methods are recommended for structural characterization and purity assessment?
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the benzothiazole and pyrazole rings .
- HPLC with UV detection (λ = 254–280 nm) for purity analysis, especially to resolve diastereomers from tetrahydropyran substitutions .
- Mass spectrometry (HRMS/ESI) to verify molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Prioritize antimicrobial (e.g., MIC against S. aureus or E. coli) and anticancer (e.g., MTT assay on HeLa or MCF-7 cells) screens due to structural similarities to bioactive benzothiazole derivatives .
- Dose-response curves : Use concentrations ranging from 1 nM–100 µM to identify IC₅₀ values, noting solubility limitations in aqueous buffers (DMSO co-solvent <0.1% recommended) .
Advanced Research Questions
Q. How can conflicting biological activity data between structural analogs be resolved?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace 4,7-dimethoxy with 4,6-difluoro groups) to isolate pharmacophores. For example, fluorinated analogs show enhanced membrane permeability .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., EGFR or topoisomerase II) and correlate with experimental IC₅₀ values .
- Metabolic stability assays : Assess cytochrome P450 interactions (CYP3A4/2D6) to rule out false negatives due to rapid degradation .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., oxolan ring-opening) by maintaining precise temperature control .
- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps; shows 15–20% yield improvements with Pd(OAc)₂ .
- In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove unreacted amines or thiols post-alkylation .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes substituent electronic profiles (e.g., methoxy vs. ethoxy groups’ electron-donating effects) .
- Pharmacophore mapping : Overlay with known inhibitors (e.g., kinase inhibitors) to identify critical H-bond donors/acceptors .
- ADMET prediction : Tools like SwissADME predict logP, BBB permeability, and hERG liability to prioritize synthesizable candidates .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–10 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (4 hrs) and quantify parent compound loss using HPLC-UV .
- Light/heat stress tests : Monitor structural integrity via FTIR after 48 hrs under ICH Q1B guidelines .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. IV administration in rodent models) and tissue distribution .
- Metabolite identification : Use HRMS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
- Species-specific assays : Compare target binding affinity across human vs. murine protein isoforms .
Comparative Analysis with Analogues
Q. What key structural features differentiate this compound from similar benzothiazole-pyrazole hybrids?
- Substituent positioning : The 4,7-dimethoxy groups on benzothiazole enhance π-π stacking vs. 4-ethoxy derivatives’ bulkier profile .
- Oxolan-2-ylmethyl linker : Increases solubility compared to morpholinoethyl analogs (logP reduced by ~0.5 units) .
- Ethyl vs. methyl groups on pyrazole : Ethyl substitution at N1 reduces steric hindrance in target binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
